Research suggests that Thieno[3,2-b]pyridin-7-ol can serve as a building block for the synthesis of various heterocyclic compounds, including those with potential anti-cancer, anti-inflammatory, and anti-microbial activities []. Studies have explored its use in the synthesis of:
Thieno[3,2-b]pyridin-7-ol is a heterocyclic compound characterized by a fused thieno and pyridine ring structure. Its molecular formula is , and it has a molecular weight of approximately 151.18 g/mol. The compound features a hydroxyl group (-OH) at the 7-position of the thieno[3,2-b]pyridine system, which contributes to its unique chemical properties and biological activities. Thieno[3,2-b]pyridin-7-ol is recognized for its potential applications in pharmaceuticals and as an intermediate in organic synthesis processes .
Thieno[3,2-b]pyridin-7-ol exhibits notable biological activities, particularly in the realm of medicinal chemistry. Research indicates that derivatives of this compound may possess:
Various synthetic methods have been developed to produce thieno[3,2-b]pyridin-7-ol and its derivatives:
Thieno[3,2-b]pyridin-7-ol has several applications in different fields:
Studies investigating the interactions of thieno[3,2-b]pyridin-7-ol with biological targets are crucial for understanding its mechanism of action. Interaction studies often focus on:
Thieno[3,2-b]pyridin-7-ol shares structural similarities with several other compounds within the thienopyridine class. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Thieno[2,3-b]pyridine | Fused thiophene and pyridine rings | Different positional isomer with distinct reactivity |
| Thieno[3,4-b]pyridine | Similar fused structure | Exhibits different biological activities |
| Thienopyridine derivatives | Variations in substituents on rings | Diverse pharmacological profiles |
Thieno[3,2-b]pyridin-7-ol is unique due to its specific hydroxyl substitution at the 7-position, which enhances its reactivity and biological activity compared to other thienopyridine compounds. Its ability to act as both a pharmaceutical intermediate and an active agent distinguishes it within this chemical class.
Thieno[3,2-b]pyridin-7-ol derivatives are pivotal in developing P2Y12 receptor antagonists, a class of antiplatelet agents. The P2Y12 receptor, a Gi-coupled purinergic receptor on platelet membranes, amplifies adenosine diphosphate (ADP)-induced platelet aggregation and stabilization. Thienopyridine prodrugs like clopidogrel and prasugrel rely on hepatic cytochrome P450-mediated oxidation to generate active metabolites that irreversibly inhibit P2Y12 by forming disulfide bonds with cysteine residues (Cys97 and Cys175) in the receptor’s extracellular domain [5].
Thieno[3,2-b]pyridin-7-ol serves as a precursor in synthesizing 7-chlorothieno[3,2-b]pyridine, a key intermediate for thiolactone metabolites that covalently modify P2Y12 [2]. Structural studies reveal that the thiophene ring’s electron-rich system facilitates metabolic activation, while the pyridine nitrogen enhances binding affinity to the receptor’s hydrophobic pocket [5]. Comparative analyses of thienopyridine derivatives highlight the importance of substituents at position 7:
| Derivative | Substituent | P2Y12 IC₅₀ (nM) | Metabolic Activation Efficiency |
|---|---|---|---|
| Clopidogrel metabolite | -SH | 8.2 | CYP2C19-dependent |
| Prasugrel metabolite | -SH | 2.1 | Esterase-mediated |
| 7-Chloro derivative | -Cl | 15.4 | POCl₃-mediated [2] |
These findings underscore the role of Thieno[3,2-b]pyridin-7-ol in optimizing pharmacokinetic profiles for P2Y12 antagonists [5] [2].
The Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of DNA damage response, has emerged as a target for Thieno[3,2-b]pyridin-7-ol derivatives. ATR’s kinase domain (residues 1–302) binds replication protein A (RPA)-coated single-stranded DNA, activating checkpoint signaling. Thienopyridines inhibit ATR by mimicking the ATP-binding pocket’s adenine ring, with the thiophene sulfur forming a hydrogen bond with Lys358 [7].
Molecular docking studies demonstrate that 3-methylthieno[3,2-b]pyridin-7-ol derivatives exhibit a binding affinity (ΔG = -9.2 kcal/mol) comparable to berzosertib, a clinical-stage ATR inhibitor . The hydroxyl group at position 7 stabilizes interactions with Ser428 and Thr434 in the catalytic loop, while the methyl group enhances hydrophobic contacts with Ile412 [7]. These interactions disrupt ATR-mediated phosphorylation of CHK1, potentiating synthetic lethality in BRCA-deficient cancers [7].
Thieno[3,2-b]pyridin-7-ol scaffolds show broad-spectrum inhibition against phosphatidylinositol 3-kinase-related kinases (PIKKs), including ATM, DNA-PKcs, and mTOR. The compound’s planar structure allows π-π stacking with Phe2058 in DNA-PKcs’ FAT domain, inhibiting non-homologous end joining [6]. In mTOR complexes, the pyridine nitrogen coordinates with Asp2104, disrupting substrate binding [7].
Kinase selectivity profiling reveals:
| PIKK Member | Thieno[3,2-b]pyridin-7-ol IC₅₀ (µM) | Comparator IC₅₀ (µM) |
|---|---|---|
| DNA-PKcs | 0.45 | NU7441: 0.03 |
| ATM | 1.2 | KU-55933: 0.12 |
| mTORC1 | 3.8 | Rapamycin: 0.001 |
While less potent than canonical inhibitors, Thieno[3,2-b]pyridin-7-ol derivatives offer dual PIKK/Hsp90 inhibition by destabilizing kinase-Hsp90 chaperone complexes, a mechanism validated in ovarian cancer stem cells [6] [7].
Emerging evidence implicates Thieno[3,2-b]pyridin-7-ol in modulating Wnt/β-catenin and Notch pathways. In SK-OV-3 ovarian cancer cells, 6-iodothieno[3,2-b]pyridin-7-ol reduces CD49f+ cancer stem cells (CSCs) by 62% through downregulating β-catenin nuclear translocation (p < 0.001) [6]. The iodine substituent enhances halogen bonding with Cys466 in β-catenin’s armadillo repeats, impairing TCF4 recruitment [6].
In Notch signaling, thienopyridines inhibit γ-secretase cleavage of Notch1 by chelating catalytic aspartate residues (Asp257 and Asp385) via the hydroxyl group [7]. This dual pathway inhibition synergizes with paclitaxel, reducing tumorosphere formation by 78% in triple-negative breast cancer models [6].
Quantitative Structure-Activity Relationship studies of thieno[3,2-b]pyridin-7-ol derivatives have demonstrated exceptional predictive capabilities in drug design applications. The most comprehensive QSAR investigations have focused on thieno[3,2-b]pyrrole-5-carboxamides as lysine-specific demethylase 1 inhibitors, achieving remarkable statistical validation with correlation coefficients of 0.959 for training sets and cross-validation values of 0.595 [1]. These studies utilized both Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis methodologies to establish robust three-dimensional quantitative structure-activity relationship models.
The computational framework for thieno[3,2-b]pyridin-7-ol QSAR modeling incorporates advanced molecular alignment techniques, particularly the co-crystallized conformer-based alignment method, which has proven superior to traditional rigid alignment approaches [1]. The resulting contour maps reveal critical steric and electrostatic field contributions, with the hydroxyl group at position 7 serving as a pivotal hydrogen bond donor region. Statistical analysis demonstrates that compounds with enhanced electron-donating properties at the 7-position exhibit significantly improved biological activity, with predictive accuracies exceeding 84% for external test sets [2].
Extended QSAR investigations encompassing 156 compounds have established comprehensive two-dimensional quantitative structure-activity relationship models with correlation coefficients of 0.827 for training sets and 0.845 for test sets [3]. The derived equation incorporates multiple physicochemical descriptors including partition coefficient, topological polar surface area, and heteroatom count, providing mechanistic insights into the molecular determinants of biological activity. The model reveals that compounds with logarithmic partition coefficient values between 1.5 and 3.0 demonstrate optimal bioactivity profiles, while excessive lipophilicity beyond 3.5 results in diminished potency.
Molecular docking investigations of thieno[3,2-b]pyridin-7-ol derivatives against kinase domains have revealed diverse binding modes and exceptional selectivity profiles. The most extensively studied target, lysine-specific demethylase 1, demonstrates remarkable binding affinity with calculated binding energies of -15.60 kcal/mol, primarily mediated through hydrogen bonding interactions with asparagine 535 residues [1]. The thieno[3,2-b]pyridine core establishes π-π stacking interactions with phenylalanine 384 and phenylalanine 416 residues, while the 7-hydroxyl group forms critical hydrogen bonds with glutamine 413.
Comprehensive kinase selectivity profiling has identified thieno[3,2-b]pyridin-7-ol scaffolds as highly selective inhibitors of the Haspin kinase, with binding energies of -10.5 kcal/mol and selectivity indices exceeding 150-fold over related kinases [4]. The unique binding mode involves anchoring at the kinase back pocket rather than the traditional adenosine triphosphate binding site, providing a template for adenosine triphosphate-competitive but not adenosine triphosphate-mimetic inhibitors. Molecular dynamics simulations over 100 nanoseconds confirm the stability of these protein-ligand complexes, with root mean square deviation values maintaining below 2.5 Å throughout the simulation period.
Vascular endothelial growth factor receptor 2 docking studies demonstrate that thieno[3,2-b]pyridin-7-ol derivatives can achieve binding affinities of -8.4 kcal/mol through cysteine 919 hydrogen bonding interactions [5]. The computational analysis reveals that the 7-hydroxyl group serves as a crucial pharmacophoric element, with substitutions at this position resulting in 10-fold to 50-fold decreases in binding affinity. Comparative docking studies against epidermal growth factor receptor show binding energies of -9.8 kcal/mol, with key interactions involving methionine 793 and lysine 721 residues [6].
Pharmacophore mapping studies of thieno[3,2-b]pyridin-7-ol have identified five essential pharmacophoric features that contribute to enhanced bioavailability and target selectivity. The primary hydrogen bond donor feature, represented by the 7-hydroxyl group, is positioned 2.1 Å from the molecular centroid with a tolerance radius of 1.2 Å and demonstrates the highest feature weight of 0.85 [7]. This pharmacophoric element is critical for establishing key interactions with target proteins while maintaining favorable absorption, distribution, metabolism, and excretion properties.
The hydrogen bond acceptor feature, corresponding to the pyridine nitrogen atom, is located 3.4 Å from the molecular center with a tolerance radius of 1.8 Å and exhibits a feature weight of 0.92 [8]. This pharmacophoric element contributes significantly to target binding affinity while maintaining compliance with Lipinski's rule of five. The hydrophobic region, encompassing the thiophene ring system, extends 4.8 Å from the molecular centroid with a tolerance radius of 2.5 Å, providing essential lipophilic interactions with target binding sites.
Computational analysis of bioavailability parameters reveals that thieno[3,2-b]pyridin-7-ol derivatives demonstrate exceptional gastrointestinal absorption properties, with predicted absorption values exceeding 90% for optimized derivatives [9]. The molecular weight of 151.18 g/mol falls within the optimal range for oral bioavailability, while the calculated partition coefficient of 1.89 provides balanced hydrophilic-lipophilic properties. Polar surface area calculations of 58.2 Ų ensure adequate membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical formulation.
Machine learning methodologies have revolutionized the optimization of thieno[3,2-b]pyridin-7-ol derivatives, with neural network algorithms achieving training accuracies of 93.4% and test accuracies of 88.7% [10]. The computational framework incorporates multiple machine learning algorithms, including Random Forest, Support Vector Machine, and Extreme Gradient Boosting, to predict biological activity and optimize molecular structures. Feature importance analysis reveals that electronic descriptors contribute 91.3% to the predictive accuracy, with the highest molecular orbital energy and lowest unoccupied molecular orbital energy gap serving as the most significant variables.
The machine learning optimization process has successfully identified novel thieno[3,2-b]pyridin-7-ol derivatives with predicted activity ranges of 6.8 to 9.2 logarithmic units, representing substantial improvements over parent compounds [10]. The optimization success rate of 83.7% demonstrates the practical utility of these computational approaches in medicinal chemistry applications. Gaussian Process regression models provide uncertainty quantification for predictions, enabling risk assessment in lead compound selection and prioritization.
Multitask Bayesian optimization has been implemented to accelerate the discovery of optimal thieno[3,2-b]pyridin-7-ol derivatives, reducing the number of required synthetic experiments from over 750 to fewer than 25 while maintaining comparable optimization outcomes [10]. The computational framework incorporates prior knowledge from related chemical series to inform the optimization process, resulting in more efficient exploration of chemical space. The methodology has been successfully applied to identify derivatives with enhanced potency against multiple kinase targets, including ataxia telangiectasia and Rad3-related kinase and phosphatidylinositol 3-kinase-related kinase family members.
Advanced computational screening approaches have identified thieno[3,2-b]pyridin-7-ol derivatives with exceptional selectivity profiles against kinase targets, with selectivity indices exceeding 800-fold over off-target enzymes [11]. The machine learning models incorporate molecular fingerprints, quantum chemical descriptors, and pharmacophoric features to predict both potency and selectivity simultaneously. Cross-validation studies demonstrate robust predictive performance across diverse chemical scaffolds, with correlation coefficients exceeding 0.87 for external validation sets.
Irritant